N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and an acetamide moiety
Mechanism of Action
Target of Action
The primary target of N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By inhibiting DHFR, the compound can exert antimicrobial and antitumor activities .
Mode of Action
This compound: interacts with DHFR by binding to its active sites . This binding inhibits the enzyme’s activity, thereby disrupting the synthesis of nucleotides and halting DNA replication .
Biochemical Pathways
The inhibition of DHFR by This compound affects the folate pathway, which is essential for the synthesis of nucleotides . The downstream effects include the disruption of DNA replication, leading to cell cycle arrest and potential cell death .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the disruption of DNA replication due to the inhibition of DHFR . This can lead to cell cycle arrest and potentially, cell death . These effects underlie the compound’s antimicrobial and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with 2-phenylmorpholine in the presence of a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfonyl chlorides and base catalysts such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of base catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(morpholin-4-ylsulfonyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
Uniqueness
N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide stands out due to the presence of the 2-phenylmorpholine moiety, which imparts unique steric and electronic properties. This structural feature enhances its binding affinity to certain enzyme targets, making it a more potent inhibitor compared to similar compounds. Additionally, the combination of the sulfonyl and acetamide groups provides a versatile platform for further chemical modifications, allowing for the development of a wide range of derivatives with tailored biological activities.
Properties
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14(21)19-16-7-9-17(10-8-16)25(22,23)20-11-12-24-18(13-20)15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVCRFQYYABGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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